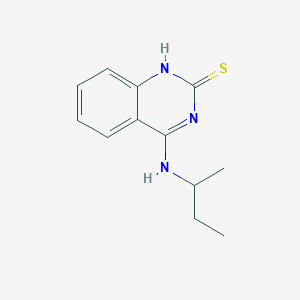

4-(sec-butylamino)quinazoline-2(1H)-thione

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(butan-2-ylamino)-1H-quinazoline-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3S/c1-3-8(2)13-11-9-6-4-5-7-10(9)14-12(16)15-11/h4-8H,3H2,1-2H3,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFIVHXJUDUSKKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=NC(=S)NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activities and Mechanistic Investigations of 4 Sec Butylamino Quinazoline 2 1h Thione Analogues

Anti-proliferative and Cytotoxic Activity Studies

Quinazoline (B50416) derivatives have demonstrated significant potential as anticancer agents, with research highlighting their ability to inhibit the growth of various cancer cells. nih.govmdpi.com The unique structure of the quinazoline scaffold allows for modifications that can lead to potent and selective anticancer compounds. mdpi.com

In Vitro Efficacy Against Diverse Cancer Cell Lines

Analogues of quinazoline-2(1H)-thione have shown considerable anti-proliferative and cytotoxic activity against a broad spectrum of human cancer cell lines. Studies have demonstrated the efficacy of these compounds against cancers of the lung, breast, colon, liver, and prostate, among others. bohrium.comresearchgate.netcabidigitallibrary.org For instance, certain novel quinazolinone derivatives have exhibited significant cytotoxic effects against lung (SKLU-1), breast (MCF-7), and liver (HepG-2) cancer cell lines. researchgate.netvnu.edu.vn The potency of these compounds is often measured by their IC50 or GI50 values, which represent the concentration required to inhibit 50% of cell growth. cabidigitallibrary.org

One study highlighted a quinazoline/phenylsulfonylfuroxan hybrid, compound 25q, which displayed potent antiproliferative activity with IC50 values of 1.67 µM and 1.88 µM against H1975 (non-small cell lung cancer) and MGC-803 (gastric cancer) cells, respectively. cabidigitallibrary.org Similarly, a series of 2-sufanylquinazolin-4(3H)-one derivatives showed broad-spectrum activity, with compound 5d being particularly active against HepG2 (liver), MCF-7 (breast), MDA-231 (breast), and HeLa (cervical) cancer cell lines, with IC50 values ranging from 1.94 to 7.1 µM. mdpi.com Another investigation into novel quinazolinone derivatives revealed that a compound with a nitro substituent (11g) showed the best cytotoxic activity against the HeLa cell line. nih.gov

Below is an interactive data table summarizing the in vitro efficacy of various quinazoline-2(1H)-thione analogues against different cancer cell lines.

Molecular Mechanisms of Apoptosis Induction

A key mechanism through which quinazoline-2(1H)-thione analogues exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govmdpi.com This process is crucial for eliminating damaged or unwanted cells and is tightly regulated. Many chemotherapeutic drugs are effective because they can trigger this apoptotic pathway in cancer cells. nih.gov

Studies have shown that these derivatives can initiate apoptosis through the intrinsic, or mitochondrial, pathway. mdpi.com This involves modulating the expression of the Bcl-2 family of proteins, which are central regulators of apoptosis. nih.gov Specifically, these compounds have been observed to upregulate the expression of pro-apoptotic proteins like Bax and downregulate the anti-apoptotic protein Bcl-2. bohrium.commdpi.comnih.govresearchgate.net This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of a cascade of enzymes called caspases, including caspase-9 and the executioner caspase-3. bohrium.commdpi.com The activation of caspase-3 is a critical step that leads to the cleavage of cellular proteins and ultimately, cell death. bohrium.comnih.gov The ability of quinazoline-based compounds to induce apoptosis makes them promising candidates for cancer therapy. nih.gov

Cell Cycle Modulation by Quinazoline-2(1H)-thione Derivatives

In addition to inducing apoptosis, another significant antitumor strategy employed by quinazoline-2(1H)-thione derivatives is the modulation of the cell cycle. bohrium.comnih.gov By interfering with the cell cycle, these compounds can halt the uncontrolled proliferation that is characteristic of cancer cells. ekb.eg

Research has demonstrated that these derivatives can cause cell cycle arrest at various phases. A common finding is the arrest of cancer cells in the G2/M phase of the cell cycle. bohrium.comnih.govresearchgate.netnih.gov For example, one quinoline-2-thione derivative, KA3D, was found to impede the G2 phase in ovarian cancer cells, which was associated with an upregulation of the G2 phase-related protein cyclin B1 and a reduction in the G0/G1 phase-related protein cyclin D1. researchgate.net Other studies have reported cell cycle arrest at the S phase or the G1 phase transition. mdpi.comnih.gov This ability to halt cell division at critical checkpoints prevents cancer cells from replicating, thereby inhibiting tumor growth. bohrium.comekb.eg

Inhibition of Specific Oncogenic Targets (e.g., EGFR Tyrosine Kinase)

The targeted inhibition of specific proteins that drive cancer progression is a cornerstone of modern oncology. Quinazoline derivatives have been successfully developed as inhibitors of protein kinases, which are enzymes that play a critical role in cell signaling pathways controlling cell proliferation and division. nih.govmdpi.com

A primary target for many quinazoline-based compounds is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. lookchem.comrsc.orgnih.gov EGFR is often overexpressed in various solid tumors, and its inhibition is a major strategy in cancer treatment. lookchem.com Compounds like gefitinib (B1684475) and erlotinib, which are 4-amino quinazoline derivatives, function by competitively binding to the ATP-binding pocket of the EGFR kinase domain, thereby blocking its signaling pathway. mdpi.comlookchem.com Numerous novel quinazolinone derivatives have been designed and synthesized as potent EGFR inhibitors. nih.gov For example, compound 8b, 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one, showed high potency with an IC50 value of 1.37 nM against EGFR-TK. nih.gov

Beyond EGFR, these analogues have been investigated as multi-targeted kinase inhibitors, showing activity against other important oncogenic targets such as HER2 (human epidermal growth factor receptor 2) and VEGFR2 (vascular endothelial growth factor receptor 2). mdpi.comnih.govnih.gov The ability to inhibit multiple kinases can offer a broader therapeutic window and potentially overcome resistance mechanisms. mdpi.com

Antimicrobial Efficacy Assessments

In addition to their anticancer properties, the quinazoline framework is a well-established scaffold for the development of antimicrobial agents. researchgate.netnih.gov The rise of drug-resistant bacteria has created an urgent need for new and effective antibacterial compounds, and quinazoline derivatives have shown considerable promise in this area. nih.gov

Antibacterial Spectrum and Potency

Quinazoline-2(1H)-thione analogues and related quinazolinone derivatives have demonstrated a broad spectrum of antibacterial activity, showing efficacy against both Gram-positive and Gram-negative bacteria. nih.govbiomedpharmajournal.orgresearchgate.net

Screening studies have evaluated these compounds against a range of clinically relevant pathogens. Common Gram-positive bacteria tested include Staphylococcus aureus and Streptococcus pyogenes, while Gram-negative bacteria often include Escherichia coli and Pseudomonas aeruginosa. biomedpharmajournal.orgresearchgate.net The potency of these compounds is typically determined by measuring the zone of inhibition in disc diffusion assays or by determining the Minimum Inhibitory Concentration (MIC). researchgate.net

For example, one study reported that Schiff bases of quinazolin-4-one derivatives exhibited potent activity, with the most effective compounds showing a minimum inhibitory concentration of 3.12 µg/ml against all tested bacteria. researchgate.net Another series of quinazolinone derivatives also showed good to excellent activity against various bacterial and fungal strains. biomedpharmajournal.org The versatility of the quinazoline ring allows for the synthesis of diverse derivatives with significant potential to combat bacterial infections. eco-vector.com

Below is an interactive data table summarizing the antibacterial spectrum of various quinazoline derivatives.

Antifungal Spectrum and Potency

Quinazoline and its derivatives have been a subject of interest in the search for new antifungal agents. mdpi.com Research has shown that these heterocyclic compounds exhibit a broad range of medicinal activities, including antifungal properties. mdpi.comnih.gov Modifications to the quinazoline scaffold have led to the development of analogues with significant efficacy against various fungal pathogens.

For instance, a series of 1-[2-(6-nitro-4-oxo-2-phenyl-4H-quinazolin-3-yl)-ethyl]3-phenyl ureas was synthesized and evaluated for antimicrobial activity. juniperpublishers.com Within this series, one compound was identified as particularly active against Candida albicans, showing an inhibitory potency at a Minimum Inhibitory Concentration (MIC) of 10 μg/mL. juniperpublishers.com Other studies have focused on creating hybrid molecules, combining the quinazoline core with other known antifungal pharmacophores like thiazole (B1198619) and triazole. nih.gov In one such study, triazolo[4,3-a] quinazoline analogues demonstrated superior activity against Candida albicans when compared to the standard drug Griseofulvin. nih.gov Specifically, compounds designated as 14, 15, and 16 in the study showed an increased activity of 1.14%, 1.15%, and 1.21%, respectively, over Griseofulvin. nih.gov

Further investigations into quinazolinone derivatives revealed that their antifungal action is influenced by the nature and position of substituents. One study synthesized four new pyrazol-quinazolinone compounds and tested them against seven phytopathogenic fungi. mdpi.comresearchgate.net All four compounds showed significant antifungal activity. mdpi.comresearchgate.net Notably, compound 2c from this series displayed the most potent inhibitory effect against Fusarium oxysporum f. sp. Niveum, with an inhibition rate of 62.42% at a concentration of 300 mg/L. mdpi.comresearchgate.net The study also highlighted structure-activity relationships, noting that for the fungus Rhizoctonia solani AG1, compounds with a chloride substituent on the quinazolinone group were more effective than those with a cyano group. mdpi.com Conversely, for fungi like Fusarium verticillioides and Colletotrichum fructicola, the cyano-containing compounds exhibited better inhibitory effects. mdpi.com

Additionally, research on quinazolinone thiones has shown that these sulphur analogues can effectively reduce the mycelial growth and sclerotia number of fungi such as Sclerotium cepivorum and Botrytis allii, which are responsible for diseases in onions. nih.gov

Table 1: Antifungal Activity of Selected Quinazoline Analogues

| Compound Class | Target Fungi | Key Findings | Reference |

|---|---|---|---|

| 1-[2-(6-nitro-4-oxo-2-phenyl-4H-quinazolin-3-yl)-ethyl]3-phenyl ureas | Candida albicans | Active with MIC of 10 μg/mL. | juniperpublishers.com |

| Triazolo[4,3-a] quinazolines | Candida albicans | Showed slightly superior activity compared to Griseofulvin. | nih.gov |

| Pyrazol-quinazolinone (Compound 2c) | Fusarium oxysporum f. sp. Niveum | 62.42% inhibition at 300 mg/L. | mdpi.comresearchgate.net |

| Quinazolinone thiones | Sclerotium cepivorum, Botrytis allii | Significant reduction of mycelial growth. | nih.gov |

Anti-parasitic Activities (e.g., Anti-Leishmanial, Anti-Trypanosomal)

Analogues of 4-(sec-butylamino)quinazoline-2(1H)-thione have demonstrated significant potential as anti-parasitic agents, particularly against kinetoplastid parasites like Leishmania and Trypanosoma. nih.govsaudijournals.com The quinazoline scaffold is a key component in the development of compounds targeting these protozoan infections. saudijournals.com

Anti-Leishmanial Activity

Several studies have highlighted the efficacy of quinazoline derivatives against various Leishmania species. researchgate.net A series of quinazoline-2,4,6-triamines was synthesized and evaluated in vitro against Leishmania mexicana. nih.gov One derivative, N(6)-(ferrocenmethyl)quinazolin-2,4,6-triamine (H2), was active against both promastigote and intracellular amastigote forms of the parasite while showing low cytotoxicity to mammalian cells. nih.gov In another study, 2,4-diaminoquinazoline analogues of folate were assessed as anti-leishmanial agents against Leishmania major in human macrophages. Two compounds with tertiary amines attached to the quinazoline ring were exceptionally active, with 50% effective doses in the picogram per milliliter range (12 to 91 pg/ml), representing a therapeutic index of approximately 10^5. nih.gov This was about 1,000 times more active than any previously tested compound in that specific model. nih.gov

Anti-Trypanosomal Activity

The quinazoline core has also been exploited for its anti-trypanosomal properties, targeting Trypanosoma cruzi (the agent of Chagas disease) and Trypanosoma brucei (the agent of African sleeping sickness). nih.govresearchgate.net A series of quinazoline compounds was identified with potent activity against T. cruzi, T. brucei, and Leishmania donovani. lboro.ac.uk Mechanism of action studies confirmed that this series targets the ATP-binding pocket of lysyl-tRNA synthetase 1 (KRS1) in T. cruzi. nih.govlboro.ac.uk The lead compound from this series demonstrated partial efficacy in a mouse model of acute Chagas disease. lboro.ac.uk Another study reported on quinazoline 2,4,6-triamine derivatives tested against T. cruzi, where compounds containing nitrobenzoyl substituents were the most potent. nih.gov Furthermore, tryptanthrin (B1681603) (indolo[2,1-b]quinazoline-6,12-dione) and its analogues have also been tested against T. brucei in vitro. researchgate.net

Table 2: Anti-parasitic Activity of Selected Quinazoline Analogues

| Compound Class | Target Parasite | Activity/Key Findings | Reference |

|---|---|---|---|

| 2,4-Diaminoquinazolines | Leishmania major | Highly potent with ED50 values of 12-91 pg/ml in vitro. | nih.gov |

| N(6)-(ferrocenmethyl)quinazolin-2,4,6-triamine | Leishmania mexicana | Active against promastigotes and intracellular amastigotes. | nih.gov |

| Quinazoline series (KRS1 inhibitors) | Trypanosoma cruzi | Potent activity; lead compound showed partial in vivo efficacy. | nih.govlboro.ac.uk |

| Quinazoline 2,4,6-triamines (nitrobenzoyl substituted) | Trypanosoma cruzi | Most potent among the tested series. | nih.gov |

| Tryptanthrin analogues | Trypanosoma brucei | Demonstrated in vitro activity. | researchgate.net |

Anti-inflammatory and Immunomodulatory Research

Inhibition of Key Inflammatory Pathways (e.g., NF-κB)

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, and its inhibition is a key strategy for developing anti-inflammatory drugs. Quinazoline derivatives have emerged as a structural class of potent NF-κB inhibitors. nih.govresearchgate.net Research has led to the identification of the 6-amino-4-phenethylaminoquinazoline skeleton as a foundational framework for inhibiting NF-κB transcriptional activation. researchgate.net

Studies have shown that certain quinazoline derivatives can selectively inhibit the activation of NF-κB in macrophage-like cells with low cytotoxicity. nih.gov For example, one optimized alkylthiourea quinazoline derivative, compound 19, strongly inhibited the production of the pro-inflammatory cytokine IL-6 with a half-maximal inhibitory concentration (IC50) of 0.84 µM and also inhibited TNFα production (IC50 = 4.0 µM). nih.gov The mechanism often involves suppressing the degradation of IκB, a protein that sequesters NF-κB in the cytoplasm. nih.gov

The anti-inflammatory effect of these compounds is linked to their ability to downregulate the expression of genes involved in the inflammation process, many of which are controlled by NF-κB. nih.gov Molecular docking studies suggest that quinazoline derivatives can interact with key amino acid residues of the NF-κB p65 subunit, thereby inhibiting its signaling pathway. nih.govarabjchem.org One compound, LU1501, was shown to inhibit proliferation in a breast cancer tumor model through the NF-κB signal pathway, highlighting the link between NF-κB inhibition and anti-proliferative effects. arabjchem.orgresearchgate.net

Modulation of Cyclooxygenase-2 (COX-2) Activity

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflamed and cancerous tissues, playing a key role in the synthesis of prostaglandins (B1171923) that mediate inflammation and pain. researchgate.netnih.govnih.gov Consequently, COX-2 is a significant target for anti-inflammatory drug design. researchgate.netnih.gov Quinazolinone derivatives have been extensively investigated as selective COX-2 inhibitors. nih.govresearchgate.net

The design of selective COX-2 inhibitors aims to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 isoform. nih.gov Several studies have successfully designed and synthesized novel quinazolinone analogues conjugated with moieties like ibuprofen (B1674241), indole (B1671886) acetamide, or thioacetohydrazide to enhance COX-2 selectivity. nih.gov These series exhibited superior COX-2 selectivity, with some compounds being equipotent to celecoxib (B62257), a well-known selective COX-2 inhibitor. nih.gov For example, compound 13b from a thioacetohydrazide series not only showed similar anti-inflammatory activity to celecoxib in vivo but also completely abolished pain response in an analgesic assay. nih.gov

The inclusion of a p-benzene sulfonamide moiety on a phenyl ring attached to the 2,3-disubstituted-4(3H)-quinazolinone core has been shown to confer specific COX-2 inhibitory efficacy. researchgate.net Molecular docking studies have corroborated these findings, showing that these compounds fit well into the active site of the COX-2 enzyme. nih.gov The anti-inflammatory activity of these compounds is directly linked to the downregulation of COX-2 gene expression and protein production. nih.gov

Table 3: COX-2 Inhibitory Activity of Selected Quinazolinone Analogues

| Compound Class | Key Features | In Vivo/In Vitro Activity | Reference |

|---|---|---|---|

| Quinazolinones conjugated with ibuprofen (7c) | Designed for COX-2 selectivity | Similar anti-inflammatory activity to celecoxib. | nih.gov |

| Quinazolinones conjugated with thioacetohydrazide (13b) | Designed for COX-2 selectivity | Similar anti-inflammatory activity to celecoxib; completely abolished pain response. | nih.gov |

| 4-substituted-anilino derivatives with sulfonamide | Sulfonamide at position 4 of the quinazoline nucleus | Suitable as antitumor lead compounds with COX-2 inhibition. | researchgate.net |

| Quinazoline derivatives bearing ibuprofen and an amino acid (Compound 6) | Dual EGFR-TKD and COX-2 inhibition | 5 times more potent than ibuprofen in an in vivo anti-inflammatory assay. | nih.gov |

Histone Deacetylase (HDAC) Inhibition Profiles

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene regulation. Their inhibition has become an important therapeutic strategy, particularly in oncology. nih.govscilit.com The quinazoline scaffold has been identified as a pivotal component in the design of potent HDAC inhibitors. scilit.combenthamscience.com

Researchers have designed and synthesized numerous quinazoline-based derivatives that act as HDAC inhibitors. mdpi.com These compounds typically consist of a "cap" group (the quinazoline moiety), a linker, and a zinc-binding group (often a hydroxamic acid). mdpi.comnih.gov Modifications in the cap region are used to improve selectivity for specific HDAC isozymes, such as HDAC6. mdpi.com Selective inhibition of HDAC6 is considered advantageous as it may lead to fewer adverse effects. mdpi.com

Several studies have reported potent quinazoline-based HDAC inhibitors. In one study, a series of novel quinazoline-4-(3H)-one derivatives were synthesized, with compound 5b emerging as a potent and selective inhibitor of HDAC6 with an IC50 value of 150 nM. mdpi.comnih.gov Another study developed quinazoline-based hydroxamic acids, where compounds 4g, 6c, 6e, and 6h were found to be more potent HDAC inhibitors than the approved drug SAHA (vorinostat) in a HeLa cell extract assay. bohrium.com Dual inhibitors targeting multiple HDACs have also been developed; for instance, compounds that synergistically inhibit HDAC1 and HDAC6 have been reported with IC50 values in the low nanomolar range. nih.gov

Table 4: Inhibition Profile of Selected Quinazoline-Based HDAC Inhibitors

| Compound | Target HDAC(s) | IC50 Value | Key Findings | Reference |

|---|---|---|---|---|

| 5b (Quinazoline-4-(3H)-one derivative) | HDAC6 | 150 nM | Potent and selective HDAC6 inhibitor. | mdpi.comnih.gov |

| 8h (Phthalazino[1,2-b]-quinazolinone derivative) | Multi-target HDACs | Nano-molar range | More potent than SAHA; showed in vivo antitumor efficacy. | nih.gov |

| Compound 1 (Quinazoline based derivative) | HDAC1 / HDAC6 | 31 nM / 16 nM | Synergistic dual inhibitor. | nih.gov |

| Compound 2 (Quinazoline based derivative) | HDAC1 / HDAC6 | 37 nM / 25 nM | Synergistic dual inhibitor. | nih.gov |

| V-4 (N-((hydroxyamino)-oxoalkyl)-2-(quinazoline-4-ilamino)-benzamide) | HDAC6 | 0.04 nM | Revealed as a promising compound through virtual screening and in vitro evaluation. | nih.gov |

Other Pharmacological Research Areas

Beyond the activities previously detailed, the versatile quinazoline-2(1H)-thione scaffold and its analogues have been investigated in several other pharmacological areas. The inherent chemical flexibility of the quinazoline ring system allows for the generation of structurally diverse molecules with a wide array of biological effects. juniperpublishers.com

One notable area of research is in antimycobacterial activity. The conversion of a quinazolin-4-one to its corresponding thioxo derivative often leads to an increase in antimycobacterial efficacy. nih.gov A study on 2-methyl-3-phenylquinazoline-4(3H)-thiones found that 6-chloro substituted compounds were active against mycobacteria. Specifically, 6-chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione exhibited higher activity than the standard drug isoniazid (B1672263) against Mycobacterium avium and M. kansasii. nih.gov

Additionally, various quinazoline derivatives have been reported to possess a broad spectrum of other biological activities, including antibacterial, antiviral, antioxidant, and anticonvulsant properties. mdpi.comjuniperpublishers.comsaudijournals.com For example, triazolo[4,3-a] quinazoline analogues, which showed antifungal activity, were also found to have superior antibacterial effects against Escherichia coli and Staphylococcus aureus compared to streptomycin. nih.gov The diverse biological profile of thioquinazolinones and their derivatives continues to make them an advantaged scaffold in medicinal chemistry. saudijournals.com

Antimalarial Activity Investigations

Research into the antimalarial properties of quinazoline derivatives has identified the 4(3H)-quinazolinone moiety as a significant pharmacophore. nih.govwisdomlib.org Analogues of febrifugine, a natural product containing a quinazolinone structure, have demonstrated that the 4-quinazolinone portion of the molecule is likely responsible for its activity against the malaria parasite. nih.gov Specifically, 2,3-disubstituted-4(3H)-quinazolinones are of particular interest for developing new antimalarial agents. nih.gov Studies on these compounds have indicated that the 4-quinazolinone moiety, along with a nitrogen-containing ring (like piperidine) and a propyl chain, are important for antimalarial efficacy. nih.gov

While the broader class of quinazolinones has been a focus of antimalarial drug discovery, specific research on this compound and its close analogues within this therapeutic area is not extensively documented in publicly available literature. However, the established antimalarial potential of the quinazoline scaffold suggests that derivatives with modifications at the 2 and 4 positions, such as the 2-thione and 4-sec-butylamino substitutions, could be viable candidates for future investigation. Structure-activity relationship (SAR) studies on other quinazolinone derivatives have shown that substitutions at the 2 and 3 positions can significantly influence their antimalarial potency. nih.gov For instance, a series of 2-substituted and 2,3-substituted quinazolin-4(3H)-one derivatives have been synthesized and shown to exhibit antimalarial activities against Plasmodium berghei in mice. nih.gov

Antiplatelet Aggregation Research

Investigations into the therapeutic potential of quinazoline-2(1H)-thione analogues have extended to their effects on platelet aggregation. A study focusing on a series of 2-(arylmethylthio)-3-phenylquinazolin-4-one derivatives revealed their capacity to inhibit platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP) and arachidonic acid in human plasma. nih.gov

Among the synthesized compounds, certain derivatives demonstrated notable inhibitory activity against ADP-induced platelet aggregation. The research highlighted that the nature of the substituent on the arylmethylthio group at the 2-position of the quinazolinone ring plays a crucial role in determining the antiplatelet efficacy.

Below is a data table summarizing the antiplatelet aggregation activity of selected 2-(arylmethylthio)-3-phenylquinazolin-4-one derivatives.

| Compound | Ar-group | % Inhibition (ADP) | IC₅₀ (μM) (ADP) | % Inhibition (Arachidonic Acid) |

| 1 | C₆H₅ | 64.3 ± 3.4 | 78.1 | 51.7 ± 2.1 |

| 2 | 4-ClC₆H₄ | 79.2 ± 2.9 | 31.2 | 59.3 ± 2.5 |

| 3 | 4-FC₆H₄ | 81.5 ± 3.1 | 25.7 | 62.8 ± 2.8 |

| 5 | 4-CH₃C₆H₄ | 75.8 ± 3.3 | 42.5 | 55.4 ± 2.3 |

| 16 | 3,4-(OCH₃)₂C₆H₃ | 72.1 ± 3.0 | 55.6 | 53.6 ± 2.2 |

Data sourced from studies on 2-(arylmethylthio)-3-phenylquinazolin-4-one derivatives. nih.gov

The results indicate that derivatives with electron-withdrawing groups, such as chloro and fluoro substituents on the phenyl ring, exhibited the most potent inhibition of ADP-induced platelet aggregation. nih.gov

Enzyme Inhibition Beyond Proliferation and Inflammation (e.g., Thymidylate Synthase)

The quinazoline scaffold is a key component in the design of thymidylate synthase (TS) inhibitors, which are crucial in cancer chemotherapy. nih.gov Thymidylate synthase is a vital enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. mdpi.com The inhibition of this enzyme disrupts DNA replication and leads to cell death, particularly in rapidly proliferating cancer cells. wikipedia.org

Research into 4-thio-substituted quinazoline analogues has provided insights into the structure-activity relationships governing TS inhibition. A study on 4-thio-5,8-dideazafolic acid analogues revealed that the substitution of the 4-oxo group with a 4-thio group did not significantly alter the inhibitory activity against L1210 thymidylate synthase. nih.gov However, the introduction of a methylthio substituent at the 4-position was found to be detrimental to the inhibitory potency. nih.gov

The table below presents the inhibitory activity of some 4-thioquinazoline analogues against L1210 thymidylate synthase.

| Compound | C2-substituent | N10-substituent | 4-position substituent | TS Inhibition (IC₅₀, μM) |

| Analogue A | NH₂ | Propargyl | Thio | 0.03 |

| Analogue B | H | Propargyl | Thio | 0.05 |

| Analogue C | CH₃ | Propargyl | Thio | 0.12 |

| Analogue D | H | Ethyl | Thio | 0.53 |

| Analogue E | H | Ethyl | Methylthio | 12 |

Data adapted from research on quinazoline antifolates inhibiting thymidylate synthase. nih.gov

These findings suggest that while the presence of a sulfur atom at the 4-position is tolerated, further substitution on the sulfur may interfere with the compound's ability to bind to and inhibit thymidylate synthase. nih.gov

Structure Activity Relationship Sar Analysis of 4 Sec Butylamino Quinazoline 2 1h Thione Derivatives

Correlating Structural Modifications with Biological Potency

The biological activity of quinazoline (B50416) derivatives can be significantly modulated by introducing various substituents at different positions of the core structure. The electronic and steric properties of these substituents play a crucial role in the compound's interaction with biological targets.

Impact of Variations at the C4 Position, including the sec-butylamino moiety

The amino substituent at the C4 position is a critical determinant of activity for many quinazoline-based compounds, particularly kinase inhibitors. nih.gov The nature of this substituent can influence target selectivity and potency. For 4-aminoquinazoline derivatives acting as opioid receptor like-1 (ORL1) antagonists, specific substitutions on the amino group at C4 are crucial for high affinity and selectivity. nih.gov

In the case of 4-(sec-butylamino)quinazoline-2(1H)-thione, the sec-butylamino group provides a specific steric and electronic profile. To establish a clear SAR, this moiety could be systematically varied. For example, replacing the sec-butyl group with other alkyl groups (e.g., n-butyl, iso-butyl, tert-butyl) would elucidate the role of steric hindrance and branching. Furthermore, introducing cyclic or aromatic amines at this position would probe the requirement for different hydrophobic and electronic interactions. The use of bioisosteric replacement, a strategy where one functional group is replaced by another with similar physical or chemical properties, could also be a valuable tool in understanding the role of the C4-substituent. nih.gov

Identification of Essential Pharmacophoric Elements for Target Engagement

A pharmacophore model describes the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. For the broader class of quinazoline derivatives, the quinazoline ring itself often serves as a core scaffold, with the substituents at various positions acting as key interaction points. nih.gov

For 4-aminoquinazolines, the 4-amino group is frequently a critical hydrogen bond donor or acceptor, engaging with key residues in the active site of a target protein. nih.gov The nitrogen atoms within the quinazoline ring can also participate in hydrogen bonding. The fused benzene (B151609) ring typically engages in hydrophobic or pi-stacking interactions.

To determine the essential pharmacophoric elements for this compound, a combination of SAR data and computational modeling would be required. By comparing the activities of various synthesized analogs, key features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic centers crucial for target binding could be identified.

Rational Design Principles for Optimizing Quinazoline-2(1H)-thione Bioactivity

Rational drug design relies on a detailed understanding of the SAR and the three-dimensional structure of the target protein. Once the essential pharmacophoric elements are identified, this information can be used to design new derivatives with improved potency, selectivity, and pharmacokinetic properties.

For quinazoline-2,4-diones, a related scaffold, medicinal chemistry efforts have successfully led to the discovery of lead compounds with improved ADME (absorption, distribution, metabolism, and excretion) profiles and in vivo efficacy by systematically modifying the initial hit compound. nih.gov

In the context of optimizing the bioactivity of this compound, the following principles would be applied:

Structure-Based Design: If the three-dimensional structure of the biological target is known, computational docking studies can be used to predict how different derivatives will bind. This allows for the design of new compounds with a higher predicted affinity.

SAR-Guided Optimization: Based on the SAR data gathered from initial screening, functional groups that are shown to be beneficial for activity can be retained or enhanced, while those that are detrimental can be removed or replaced.

Pharmacophore-Hopping: This strategy involves replacing the core quinazoline-2(1H)-thione scaffold with other chemical structures while maintaining the key pharmacophoric elements. This can lead to the discovery of novel chemical series with different intellectual property and potentially improved properties. nih.gov

A systematic approach combining synthesis, biological evaluation, and computational modeling will be essential to unlock the full therapeutic potential of the this compound scaffold.

Computational Chemistry and Molecular Modeling Studies of 4 Sec Butylamino Quinazoline 2 1h Thione and Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. ekb.eg This technique is crucial for understanding the structural basis of molecular recognition and is widely used in drug design to screen virtual libraries of compounds and to propose binding modes that can guide lead optimization. nih.gov

Molecular docking simulations have been extensively used to predict how quinazoline-2(1H)-thione analogues and related 4-aminoquinazoline derivatives bind to various protein targets. These studies calculate a scoring function, often expressed as binding energy in kcal/mol, to estimate the binding affinity between the ligand and the target protein. A lower binding energy value typically indicates a more stable and favorable interaction.

For instance, studies on quinazoline-2(1H)-thione derivatives have identified them as potential inhibitors of cathepsin B and cathepsin H, enzymes implicated in cancer progression. nih.gov Similarly, 4-anilinoquinazoline (B1210976) analogues have been docked into the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) kinase, a key target in oncology. researchgate.net These simulations reveal that the quinazoline (B50416) core often anchors the molecule within the active site through key interactions, while substituents, such as the amino group at the C4 position, explore different sub-pockets, influencing both affinity and selectivity. Docking studies on various analogues have shown promising binding affinities against several therapeutically relevant proteins. nih.govekb.eg

Table 1: Predicted Binding Affinities of Quinazoline Analogues against Various Protein Targets

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| 4-Aminoquinazoline-cyanopyrimidine | EGFR | Not specified, predicted binding mode |

| 4-Aminoquinazoline-cyanopyrimidine | CDK2 | Not specified, predicted binding mode |

| Bischalcone-quinazoline-2(1H)-thione | Cathepsin B | Not specified, competitive inhibition |

Note: The table presents findings for structural analogues to infer the potential interactions of 4-(sec-butylamino)quinazoline-2(1H)-thione.

Beyond predicting binding affinity, docking simulations provide a detailed map of the intermolecular interactions that stabilize the ligand-protein complex. This "fingerprint" includes hydrogen bonds, hydrophobic interactions, electrostatic interactions, and van der Waals forces.

In studies involving 4-anilinoquinazoline derivatives and the EGFR kinase domain, specific interactions are consistently observed. The quinazoline ring's N1 and N3 atoms are often crucial for forming hydrogen bonds with backbone residues in the hinge region of the kinase, such as Met769. researchgate.net The substituent at the C4 position, in this case, the sec-butylamino group, would be positioned to form hydrophobic interactions within the ATP binding pocket. For example, in related compounds, the aniline (B41778) ring forms hydrophobic contacts with key residues. nih.gov Similarly, modeling of quinazoline-2(1H)-thione derivatives as Bcl-xL inhibitors showed that the compounds fit into a hydrophobic groove on the protein surface, with different parts of the molecule occupying specific sub-pockets referred to as P2, P4, and P5. nih.gov These detailed interaction patterns are critical for understanding structure-activity relationships (SAR) and for designing analogues with improved potency and specificity.

Molecular Dynamics (MD) Simulations for Investigating Complex Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. abap.co.in This technique is used to assess the stability of the docked complex and to explore the conformational changes in both the ligand and the protein upon binding. researchgate.netresearchgate.net

MD simulations on various quinazoline derivatives complexed with their protein targets have been performed to validate docking results. abap.co.innih.govnih.gov Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein or ligand backbone atoms from their initial position over the course of the simulation. A stable and low-fluctuation RMSD value over time suggests that the ligand remains securely bound within the active site and the protein-ligand complex is stable. abap.co.innih.gov Studies on quinazolinone derivatives have shown stable RMSD profiles, indicating that the complexes reach equilibrium without significant structural changes. researchgate.net

Root Mean Square Fluctuation (RMSF): This metric assesses the flexibility of individual amino acid residues in the protein. researchgate.net High RMSF values indicate regions of high mobility, while low values suggest that the residues are constrained. Analysis of RMSF can reveal which residues in the binding pocket are most affected by the ligand's presence and which are key to maintaining the stable interaction. researchgate.net

These dynamic studies provide a more realistic understanding of the binding event, confirming that the interactions predicted by docking are maintained in a simulated physiological environment. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. researchgate.net These calculations provide insights into molecular structure, stability, and reactivity by analyzing the distribution of electrons.

For quinazoline and its derivatives, DFT studies have been used to calculate several key quantum chemical descriptors: nih.gov

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO is the outermost orbital containing electrons and represents the ability to donate electrons. The LUMO is the innermost empty orbital and represents the ability to accept electrons. The energy of these frontier orbitals and the HOMO-LUMO energy gap (ΔE) are crucial indicators of a molecule's chemical reactivity and kinetic stability. scirp.org A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

Ionization Potential (I) and Electron Affinity (A): These parameters, related to HOMO and LUMO energies respectively, quantify the energy required to remove an electron and the energy released when an electron is acquired. nih.gov

Chemical Hardness (η) and Softness (S): These properties are derived from the HOMO-LUMO gap and describe the molecule's resistance to changes in its electron distribution. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft" and more reactive. nih.gov

These calculations help to rationalize the structure-activity relationships observed experimentally and can guide the design of new analogues with optimized electronic properties for enhanced biological activity. researchgate.net

Table 2: Representative Quantum Chemical Parameters Calculated for Quinazoline Analogues using DFT

| Parameter | Description | Typical Finding for Analogues |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Calculated values indicate the regions of the molecule most likely to participate in charge-transfer interactions. researchgate.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Determines the molecule's susceptibility to nucleophilic attack. researchgate.net |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. | A smaller gap often correlates with higher reactivity. nih.gov |

Note: This table summarizes the types of insights gained from DFT studies on structural analogues.

In Silico ADMET Predictions to Guide Compound Prioritization

Before a compound can be considered a viable drug candidate, its pharmacokinetic profile must be evaluated. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are used early in the discovery process to forecast these properties. researchgate.netrsc.org These predictive tools help to identify candidates with favorable drug-like properties and flag those with potential liabilities, such as poor absorption or high toxicity, thus saving time and resources. tandfonline.com

For quinazoline derivatives, various ADMET properties have been predicted using computational models. researchgate.netnih.gov Key parameters often assessed include:

Drug-Likeness: Evaluated using rules like Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Most quinazoline analogues are designed to comply with these rules. tandfonline.com

Absorption: Parameters such as human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to estimate oral bioavailability.

Distribution: Blood-brain barrier (BBB) penetration is a critical parameter, predicted to determine if a compound is likely to have central nervous system effects.

Metabolism: Predictions identify likely sites of metabolism by cytochrome P450 (CYP) enzymes.

Toxicity: Potential for hepatotoxicity, cardiotoxicity (hERG inhibition), and mutagenicity (Ames test) are commonly screened to de-risk compounds early on. nih.gov

These in silico predictions provide a comprehensive profile that helps researchers prioritize which analogues of this compound should be synthesized and advanced to more resource-intensive experimental testing. researchgate.netnih.gov

Future Research Trajectories and Unexplored Potential of Quinazoline 2 1h Thiones

Investigation of Novel Biological Targets and Disease Indications

The therapeutic landscape of quinazoline-2(1H)-thiones is expanding as researchers identify novel biological targets. While their efficacy against various cancers has been a primary focus, new research is unveiling potential in other disease areas.

One promising avenue is the targeting of anti-apoptotic proteins from the Bcl-2 family. For instance, a quinazoline-2(1H)-thione derivative, DCBL55, was identified through virtual screening as an inhibitor of Bcl-xL, Bcl-2, and Mcl-1. nih.gov These proteins are crucial for cell survival and are often overexpressed in cancer cells, making them attractive targets for chemotherapy. nih.gov Molecular modeling and structure-activity relationship (SAR) studies have provided insights into the interactions between these compounds and the hydrophobic groove of Bcl-xL, paving the way for the design of more potent and specific inhibitors. nih.gov

Beyond apoptosis regulation, the quinazoline (B50416) framework has been investigated for its impact on microtubule dynamics. nih.gov The efficacy of some quinazoline-based agents, particularly in treating glioma, has been linked to their ability to disrupt microtubule polymerization. nih.govrsc.org This mechanism is central to the action of several established anticancer drugs. nih.gov Further investigation into quinazoline-2(1H)-thiones as tubulin polymerization inhibitors could lead to new classes of mitotic inhibitors. rsc.org

Researchers are also exploring the potential of quinazoline derivatives as inhibitors of the Na+/H+ exchanger isoform 1 (NHE-1). nih.gov NHE-1 is a validated target for managing cardiovascular and ocular diseases due to the cytoprotective and anti-inflammatory properties of its inhibitors. nih.gov Novel quinazoline-based NHE-1 inhibitors have shown activity in the nanomolar range and have demonstrated potential in reducing intraocular pressure and inhibiting pro-inflammatory responses in macrophages. nih.gov This opens up possibilities for developing treatments for conditions like glaucoma, thrombosis, and diabetic complications. nih.gov

The diverse biological activities of quinazolines and quinazolinones, including antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties, suggest that a wide array of other biological targets remain to be explored. nih.govmdpi.com

Development of Multi-Targeted Quinazoline-2(1H)-thione Agents

The complexity of diseases like cancer, which involve multiple signaling pathways, has spurred the development of multi-targeted agents. nih.gov Quinazoline derivatives are particularly well-suited for this approach. Research has demonstrated that certain quinazolines can inhibit multiple receptor tyrosine kinases (RTKs) such as EGFR, VEGFR-2, and PDGFR-β, in addition to disrupting microtubule dynamics. nih.gov

This multi-pronged attack can be more effective than single-target therapies, potentially overcoming resistance mechanisms that limit the efficacy of more specific inhibitors. nih.gov For example, combining antiangiogenic activity (by inhibiting VEGFR-2 and PDGFR-β) with cytotoxicity (by targeting tubulin) can significantly reduce tumor growth and metastasis. nih.gov The development of rationally designed multi-target directed agents that incorporate the essential pharmacophores for inhibiting two or more biological targets is a key strategy for future research. nih.gov

The ability of some quinazoline compounds to show potency similar to or better than established drugs like sunitinib (B231) in inhibiting VEGFR-2 kinase highlights their potential in this arena. nih.gov Future work will likely focus on optimizing the quinazoline-2(1H)-thione scaffold to fine-tune its activity against a desired set of targets, leading to more effective and safer therapeutic agents.

Integration of Artificial Intelligence and Machine Learning in Quinazoline-2(1H)-thione Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process, and the development of quinazoline-2(1H)-thiones is no exception. nih.govjddtonline.info These computational tools can significantly accelerate the identification of promising drug candidates and reduce the associated time and costs. jddtonline.inforesearchgate.net

AI and ML algorithms can be employed at various stages of the drug discovery pipeline. jddtonline.info For instance, in de novo drug design, generative models can create novel chemical structures with desired pharmacological properties from scratch. nih.gov This allows for the exploration of a much wider chemical space than is possible with traditional methods.

Furthermore, AI models can be trained on large datasets of known compounds and their biological activities to predict the efficacy and potential targets of new quinazoline-2(1H)-thione derivatives. uwo.camdpi.com Quantitative structure-activity relationship (QSAR) modeling, a well-established ML technique, can identify the key structural features that determine a compound's activity. researchgate.net Advanced models like GraphBAN are capable of predicting interactions between new compounds and proteins without prior interaction data, which is crucial for discovering novel drug candidates. uwo.ca

Virtual screening, powered by AI, can rapidly screen vast libraries of compounds to identify those with the highest probability of binding to a specific biological target. nih.gov This was the approach that successfully identified the Bcl-xL inhibitor DCBL55. nih.gov As more high-quality data becomes available, the predictive power of these models will continue to improve, making them an indispensable tool in the design and optimization of the next generation of quinazoline-2(1H)-thione-based drugs. researchgate.net

Exploration of New Chemical Space through Advanced Synthetic Strategies

Expanding the chemical space of quinazoline-2(1H)-thiones is essential for discovering novel derivatives with improved potency, selectivity, and pharmacokinetic properties. The development of advanced and efficient synthetic methodologies is therefore a critical area of research. researchgate.netbgu.ac.il

Traditional methods for synthesizing the quinazolinone core often involve the use of benzene (B151609) derivatives with ortho-positioned amine and carboxylic acid groups. researchgate.net More recent strategies have focused on creating greater molecular diversity under milder and more efficient conditions. This includes the use of transition-metal-catalyzed reactions for C-N bond formation and cyclocarbonylation. researchgate.net

Environmentally benign or "green" synthetic procedures are also gaining traction. nih.govekb.eg For example, the synthesis of 4-(arylamino)quinazoline-2-(1H)-thiones has been successfully achieved using green solvents derived from biomass, such as eucalyptol (B1671775). nih.gov While these reactions may sometimes require longer times, they often allow for product isolation through simple filtration, minimizing waste. nih.gov

By combining these advanced synthetic strategies, chemists can generate diverse libraries of quinazoline-2(1H)-thiones with novel substitution patterns. This will provide a rich pool of compounds for biological screening and further development, ultimately unlocking the full therapeutic potential of this versatile scaffold.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(sec-butylamino)quinazoline-2(1H)-thione, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions involving thiourea, aldehydes, and ketones under acid catalysis. For example, microwave-assisted synthesis (30% power in acetonitrile) significantly enhances reaction rates compared to traditional thermal methods, reducing reaction times and improving yields . Thionation of quinazolinones with phosphorus pentasulfide (P₂S₅) is another critical step, requiring anhydrous conditions and controlled stoichiometry to avoid side reactions . Optimization involves adjusting solvent polarity, catalyst loading, and temperature gradients.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent patterns (e.g., sec-butylamino groups) and confirm thione tautomerism.

- X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation pathways.

- Infrared (IR) Spectroscopy : Confirms the presence of thione (C=S) stretches (~1200–1250 cm⁻¹) and NH vibrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition assays often arise from variations in experimental protocols (e.g., bacterial strains, incubation times). A systematic approach includes:

Replication Studies : Reproducing assays under standardized conditions (e.g., CLSI guidelines).

Dose-Response Analysis : Calculating IC₅₀/EC₅₀ values to compare potency across studies.

Statistical Validation : Applying error analysis methods (e.g., Chi-squared tests) to assess data reliability .

Structural Confirmation : Ensuring compound purity via HPLC and elemental analysis to rule out batch variability .

Q. What strategies are effective for designing derivatives with enhanced bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modifying the sec-butylamino group with electron-withdrawing substituents (e.g., halogens) to enhance antimicrobial activity .

- Hybridization : Incorporating ferrocenyl groups (via acylation/cyclization) to exploit redox activity, as demonstrated in ferrocenyl-quinazolinone derivatives .

- Computational Modeling : Using DFT to predict electronic properties and docking studies to optimize ligand-receptor interactions .

Q. How can researchers optimize synthetic scalability while minimizing environmental impact?

- Methodological Answer :

- Solvent Selection : Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., ethanol/water mixtures) .

- Catalyst Recycling : Employ heterogeneous catalysts (e.g., zeolites) to reduce waste.

- Microwave/Ultrasound Assistance : These methods reduce energy consumption and improve atom economy .

Data Analysis and Experimental Design

Q. What advanced statistical methods are recommended for analyzing dose-response data in bioassays?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- Error Propagation : Apply methods from Data Reduction and Error Analysis for the Physical Sciences to quantify uncertainties in IC₅₀ values .

- Multivariate Analysis : Use PCA or ANOVA to identify confounding variables (e.g., solvent effects) .

Q. How should researchers design experiments to probe the mechanistic role of the thione group in biological systems?

- Methodological Answer :

- Isotopic Labeling : Incorporate ³⁵S-labeled thione to track metabolic pathways.

- Competitive Inhibition Assays : Compare activity against thione vs. ketone analogs to assess C=S group specificity .

- Spectroelectrochemistry : Monitor redox behavior of the thione moiety in physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.